Cas no 3814-19-5 (1-(3-sulfanylphenyl)ethan-1-one)
1-(3-sulfanylphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
-
- Ethanone, 1-(3-mercaptophenyl)-
- 1-(3-mercaptophenyl)ethanone
- SCHEMBL2199781
- 1-(3-sulfanylphenyl)ethanone
- 3'-Mercaptoacetophenone
- MFCD19982357
- DTXSID90405767
- 1-(3-sulfanylphenyl)ethan-1-one
- 3-acetylthiophenol
- 35337-69-0
- XWCOVMFKJYATHS-UHFFFAOYSA-N
- EN300-80937
- 3814-19-5
- 1-(3-Mercapto-phenyl)-ethanone
-
- MDL: MFCD19982357
- Inchi: 1S/C8H8OS/c1-6(9)7-3-2-4-8(10)5-7/h2-5,10H,1H3
- InChI Key: XWCOVMFKJYATHS-UHFFFAOYSA-N
- SMILES: SC1=CC=CC(C(C)=O)=C1
Computed Properties
- Exact Mass: 247.01267
- Monoisotopic Mass: 152.02958605g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 18.1Ų
Experimental Properties
- PSA: 29.43
1-(3-sulfanylphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B536680-10mg |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B536680-50mg |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B536680-100mg |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 100mg |
$ 275.00 | 2022-06-07 | ||
| Enamine | EN300-80937-0.05g |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 95% | 0.05g |
$174.0 | 2023-09-02 | |
| Enamine | EN300-80937-0.1g |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 95% | 0.1g |
$257.0 | 2023-09-02 | |
| Enamine | EN300-80937-0.25g |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 95% | 0.25g |
$367.0 | 2023-09-02 | |
| Enamine | EN300-80937-0.5g |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 95% | 0.5g |
$579.0 | 2023-09-02 | |
| Enamine | EN300-80937-1.0g |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 95% | 1.0g |
$743.0 | 2023-02-12 | |
| Enamine | EN300-80937-2.5g |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 95% | 2.5g |
$1454.0 | 2023-09-02 | |
| Enamine | EN300-80937-5.0g |
1-(3-sulfanylphenyl)ethan-1-one |
3814-19-5 | 95% | 5.0g |
$2152.0 | 2023-02-12 |
1-(3-sulfanylphenyl)ethan-1-one Related Literature
-
Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Eunkyung Choi,Minjoo Ryu,Haeri Lee,Ok-Sang Jung Dalton Trans., 2017,46, 4595-4601
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
Additional information on 1-(3-sulfanylphenyl)ethan-1-one
Chemical Profile of 1-(3-sulfanylphenyl)ethan-1-one (CAS No. 3814-19-5)
1-(3-sulfanylphenyl)ethan-1-one, identified by its Chemical Abstracts Service (CAS) number 3814-19-5, is an organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a phenyl ring substituted with a thiol group and an acetyl moiety, exhibits a unique structural framework that lends itself to diverse applications in synthetic chemistry and drug development.
The molecular structure of 1-(3-sulfanylphenyl)ethan-1-one consists of a benzene ring connected to a sulfur atom via a thiol (-SH) group, which is further linked to an acetyl group (-COCH₃). This configuration imparts distinct chemical properties, including reactivity at both the sulfur and carbonyl functional groups. The presence of the thiol moiety makes this compound particularly interesting for its potential role in redox chemistry and metal coordination, while the acetyl group offers opportunities for further derivatization, such as amide or ester formation.
In recent years, 1-(3-sulfanylphenyl)ethan-1-one has been explored in various research contexts, particularly in the synthesis of bioactive molecules. Its aromatic system and heteroatom functionality make it a valuable intermediate in the construction of more complex scaffolds. For instance, studies have demonstrated its utility in generating thiol-based polymers and conjugates that exhibit enhanced stability and biocompatibility, which are critical factors in biomedical applications.
One of the most compelling areas of research involving 1-(3-sulfanylphenyl)ethan-1-one is its application in medicinal chemistry. Researchers have leveraged its structural features to develop novel therapeutic agents targeting various diseases. The thiol group, for example, can participate in disulfide bond formation, a common motif in drug design that enhances molecule stability and bioavailability. Additionally, the acetyl group serves as a versatile handle for introducing additional functional groups, enabling the creation of hybrid molecules with tailored pharmacological properties.
Recent advancements in computational chemistry have further highlighted the potential of 1-(3-sulfanylphenyl)ethan-1-one as a building block. Molecular modeling studies suggest that this compound can interact with biological targets through multiple binding modes, increasing its likelihood of success in drug discovery programs. Furthermore, its ability to undergo selective modifications allows for rapid screening of analogs with improved efficacy and reduced toxicity.
The synthesis of 1-(3-sulfanylphenyl)ethan-1-one itself has been optimized through various methodologies, including cross-coupling reactions and oxidation processes. These synthetic routes not only provide access to the compound but also offer insights into scalable production strategies suitable for industrial applications. The efficiency of these methods is crucial for ensuring that pharmaceutical intermediates like this one can be produced cost-effectively without compromising quality.
In conclusion, 1-(3-sulfanylphenyl)ethan-1-one (CAS No. 3814-19-5) represents a promising compound with broad utility across multiple scientific disciplines. Its unique structural features and reactivity make it an invaluable tool for researchers working on advanced materials and drug development. As the field continues to evolve, it is likely that new applications for this compound will emerge, further solidifying its importance in modern chemical research.
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